molecular formula C17H14O2 B169361 Ethyl anthracene-9-carboxylate CAS No. 1754-54-7

Ethyl anthracene-9-carboxylate

Cat. No. B169361
CAS RN: 1754-54-7
M. Wt: 250.29 g/mol
InChI Key: HAIGJDFIKOFIAB-UHFFFAOYSA-N
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Description

Ethyl anthracene-9-carboxylate is a derivative of 9-anthracene carboxylic acid . It is a rigid organic molecule that has been commonly utilized in the construction of coordination complexes . The COO group and the anthracene fragment form a dihedral angle of 76.00 (19)° .


Molecular Structure Analysis

In the molecular structure of Ethyl anthracene-9-carboxylate, the COO group and the anthracene fragment form a dihedral angle of 76.00 (19)° . The torsion angle around the O—Csp3 bond of the ester group is 108.52 (18)° . The crystal structure is stabilized by C—H⋯O interactions and edge-to-face arene interactions with C—H⋯ (ring centroid) distances in the range 2.75–2.84 Å .

Safety And Hazards

While specific safety and hazard information for Ethyl anthracene-9-carboxylate is not available, general safety measures for handling similar compounds include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding dust formation, ingestion, and inhalation, and not getting the compound in eyes, on skin, or on clothing .

Future Directions

The photogeneration of stable radicals is important but still challenging in the field of optical switching, displays, and other devices . Crystalline 9-anthracene carboxylic acid (9AC) and a mononuclear complex constructed from this ligand were discovered to show radical-induced photochromism and photomagnetism after Xe lamp light irradiation . This study finds a simple radical-actuated photochromic molecule for constructing a novel system of photochromic materials . Therefore, Ethyl anthracene-9-carboxylate could potentially be used in the development of new photochromic complexes .

properties

IUPAC Name

ethyl anthracene-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O2/c1-2-19-17(18)16-14-9-5-3-7-12(14)11-13-8-4-6-10-15(13)16/h3-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAIGJDFIKOFIAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC=CC2=CC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80505568
Record name Ethyl anthracene-9-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80505568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl anthracene-9-carboxylate

CAS RN

1754-54-7
Record name Ethyl anthracene-9-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80505568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and structure of ethyl anthracene-9-carboxylate?

A1: Ethyl anthracene-9-carboxylate has the molecular formula C17H14O2. [] Structurally, it consists of an anthracene moiety with an ethyl carboxylate group substituted at the 9 position. The carboxylate group and the anthracene ring system are not coplanar, with a dihedral angle of 76.00° between them. []

Q2: How does ethyl anthracene-9-carboxylate pack in its crystal structure?

A2: The crystal structure of ethyl anthracene-9-carboxylate is stabilized by a combination of C–H⋯O hydrogen bonds and edge-to-face arene interactions. [] These interactions contribute to the arrangement of molecules within the crystal lattice.

Q3: Has ethyl anthracene-9-carboxylate been used in the synthesis of other materials?

A3: Yes, ethyl anthracene-9-carboxylate has been used as a photoactive monomer in the synthesis of amphiphilic diblock copolymers. [] When copolymerized with poly(ethylene glycol) and linear brush polydimethylsiloxane, it allows for the formation of nanoparticles that can be crosslinked by UV irradiation due to the presence of the anthracene moiety. []

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